N,N-dibutyl-4-chloroaniline
Description
Its molecular formula is inferred as C₁₄H₂₂ClN, with a molecular weight of approximately 239.79 g/mol. The butyl groups impart significant steric bulk and lipophilicity, distinguishing it from smaller alkyl-substituted analogs. This compound is likely utilized in organic synthesis, agrochemicals, or pharmaceuticals, where bulky substituents are required to modulate reactivity or bioavailability .
Properties
IUPAC Name |
N,N-dibutyl-4-chloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN/c1-3-5-11-16(12-6-4-2)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAHAACEAZKVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing N,N-dibutyl-4-chloroaniline involves the reaction of 4-chloroaniline with butylmagnesium bromide (a Grignard reagent).
Reductive Alkylation: Another method involves the reductive alkylation of 4-chloroaniline with butyraldehyde in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, with careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydroxide or potassium tert-butoxide.
Major Products:
Scientific Research Applications
Chemistry: N,N-dibutyl-4-chloroaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and polymers .
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has been investigated for its antimicrobial and antifungal properties .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents .
Industry: this compound is utilized in the production of agrochemicals, such as herbicides and insecticides. It is also used in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N,N-dibutyl-4-chloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
Key Compounds Compared :
4-Chloro-N,N-dimethylaniline (C₈H₁₀ClN, 155.63 g/mol)
N,N-Diethyl-4-nitrosoaniline HCl (C₁₀H₁₄N₂O·HCl, 214.70 g/mol)
5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitrobenzenamine (C₁₄H₁₂Cl₂N₂O₃, 335.17 g/mol)
N,N-Bis(2-chloroethyl)-4-methylaniline (C₁₁H₁₅Cl₂N, 232.15 g/mol)
Table 1: Structural and Electronic Comparisons
| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| N,N-Dibutyl-4-chloroaniline | -N(C₄H₉)₂, -Cl (para) | ~239.79 | High lipophilicity, steric hindrance |
| 4-Chloro-N,N-dimethylaniline | -N(CH₃)₂, -Cl (para) | 155.63 | Smaller size, higher reactivity |
| N,N-Diethyl-4-nitrosoaniline HCl | -N(C₂H₅)₂, -NO (para), HCl | 214.70 | Nitroso group enables redox reactivity |
| N,N-Bis(2-chloroethyl)-4-methylaniline | -N(CH₂CH₂Cl)₂, -CH₃ (para) | 232.15 | Reactive chloroethyl groups, alkylation |
Electronic Effects :
- The chloro group in this compound is electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution. This contrasts with methoxy (electron-donating) or nitroso (redox-active) groups in analogs like and , respectively .
- Butyl vs. Methyl/Diethyl Groups : The bulky dibutyl groups in the target compound reduce nucleophilic substitution rates compared to smaller dimethyl or diethyl analogs (e.g., 4-Chloro-N,N-dimethylaniline), as seen in photochemical studies where dimethyl derivatives undergo photoheterolysis more readily .
Photochemical Behavior
- N,N-Dimethyl-4-chloroaniline () undergoes photoheterolysis to generate a phenyl cation, which reacts with dienes to form cycloadducts. In contrast, this compound’s bulkier substituents likely hinder such reactions due to steric shielding of the N–Cl bond .
Nucleophilic Substitution
- N,N-Bis(2-chloroethyl)-4-methylaniline () contains reactive chloroethyl groups, making it prone to alkylation reactions. The dibutyl analog lacks such reactive sites, favoring instead applications requiring stability or slow release .
Nitroso and Nitro Derivatives
- N,N-Diethyl-4-nitrosoaniline HCl () participates in redox and coupling reactions due to the nitroso group. Conversely, nitro-substituted analogs like 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitrobenzenamine () exhibit strong electron-withdrawing effects, directing further substitutions to specific ring positions .
Physicochemical Properties
- Lipophilicity : this compound’s logP value is higher than dimethyl or diethyl analogs, enhancing membrane permeability but reducing aqueous solubility.
- Melting Points : Bulky substituents generally lower melting points. For example, N-(4-Chlorophenyl)-2-nitroaniline () has a nitro group that increases rigidity and melting point compared to the dibutyl analog .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
